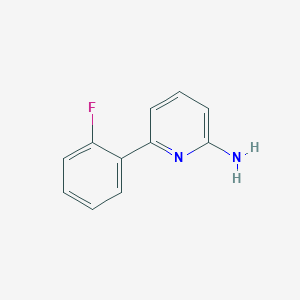

6-(2-Fluorophenyl)pyridin-2-amine

概要

説明

6-(2-Fluorophenyl)pyridin-2-amine is an organic compound that belongs to the class of fluorinated pyridines. This compound is characterized by the presence of a fluorine atom attached to a phenyl ring, which is further connected to a pyridine ring via an amine group. The incorporation of fluorine into organic molecules often imparts unique physical, chemical, and biological properties, making such compounds valuable in various fields of research and industry.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-Fluorophenyl)pyridin-2-amine typically involves the introduction of a fluorine atom into the pyridine ring. One common method is the diazotization of substituted 2-aminopyridines followed by fluorination. For instance, substituted 2-aminopyridines can be diazotized using sodium nitrite in hydrofluoric acid, leading to the formation of fluorinated pyridines .

Industrial Production Methods

Industrial production of fluorinated pyridines, including this compound, often employs similar synthetic routes but on a larger scale. The use of efficient fluorinating agents and optimized reaction conditions ensures high yields and purity of the final product. The availability of fluorinated synthetic blocks and effective fluorination technology has accelerated the development of such compounds .

化学反応の分析

Nucleophilic Aromatic Substitution (S<sub>N</sub>Ar) at Fluorine

The electron-withdrawing fluorine atom at the ortho position directs nucleophilic substitution. Key findings include:

| Nucleophile | Base | Solvent | Temp (°C) | Conversion (%) | Source |

|---|---|---|---|---|---|

| Alcohols | KO<sup>t</sup>Bu | THF | 50 | 100 | |

| Amines | Pr<sup>i</sup><sub>2</sub>NEt | DMSO | 120 | 100 | |

| Thiols | NaH | DMF | 100 | 100 |

For example, reaction with diethylamine in DMSO at 120°C replaces fluorine with a diethylamino group, forming 2-amino-6-(2-diethylaminophenyl)pyridine .

Electrophilic Substitution

The pyridine ring undergoes regioselective reactions at the 4-position due to the amine’s ortho/para-directing effects:

-

Nitration : Using HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub> yields 4-nitro derivatives.

-

Halogenation : Bromine in acetic acid produces 4-bromo-6-(2-fluorophenyl)pyridin-2-amine .

Cross-Coupling Reactions

The amine group facilitates metal-catalyzed couplings:

-

Buchwald–Hartwig Amination : Palladium catalysts enable coupling with aryl halides to form biaryl amines .

-

Suzuki–Miyaura : Reaction with arylboronic acids under Pd catalysis generates 6-aryl derivatives .

Amidation and Condensation

-

Amide Formation : Reacts with acyl chlorides (e.g., acetyl chloride) in pyridine to yield N-acylated products .

-

Schiff Base Formation : Condenses with aldehydes (e.g., benzaldehyde) to form imines .

Guanidinylation

Reaction with N,N′-bis-Boc-S-methylisothiourea and HgCl<sub>2</sub> produces bis-Boc-protected guanidines, which are deprotected with TFA to yield guanidine derivatives .

Photochemical Reactions

Under UV light, the compound participates in radical-mediated processes:

-

With Amines : Forms 2-alkylaminopyridines via nucleophilic displacement or σ-complex intermediates .

-

With Ethers : Generates α-CH attack products, such as 2-ethoxy derivatives .

Metal Coordination

The amine acts as a ligand for transition metals:

-

Palladium Complexes : Forms stable adducts with Pd(OAc)<sub>2</sub>, useful in catalytic applications .

-

Lithium Interactions : LiH in toluene/pyridine facilitates C–F bond cleavage in tandem substitution reactions .

Key Intermediate

Used to construct pharmacophores like 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives, which show CDK4/6 inhibition (IC<sub>50</sub> = 4–82 nM) .

Mechanistic Insights

-

S<sub>N</sub>Ar Pathway : Fluorine departure is rate-determining, assisted by Li⋯F interactions in polar aprotic solvents .

-

Electrocyclization : Microwave-assisted 6π-electrocyclization enables pyridine ring expansion .

This compound’s versatility in cross-coupling, substitution, and coordination chemistry makes it valuable for drug discovery and materials science. Experimental optimizations (e.g., solvent choice, base strength) critically influence reaction outcomes .

科学的研究の応用

Scientific Research Applications

1. Pharmaceutical Development

- Targeted Drug Design : The compound serves as a key building block in the synthesis of novel pharmaceuticals aimed at treating various diseases, particularly cancer. Its fluorinated structure can enhance the pharmacokinetic properties of drug candidates .

- Mechanism of Action Studies : It is utilized to investigate the mechanisms of action for different receptors, aiding in the understanding of complex biological pathways that are crucial for drug development .

2. Biological Research

- Biological Activity : Research indicates that 6-(2-Fluorophenyl)pyridin-2-amine exhibits potential antimicrobial and anti-inflammatory properties, making it a candidate for further biological evaluation.

- Neuronal Nitric Oxide Synthase (nNOS) Inhibition : Studies have shown that derivatives of this compound can selectively inhibit nNOS, demonstrating significant potency with minimal side effects, thus highlighting its therapeutic potential .

3. Material Science

- Advanced Materials Development : The compound is explored for applications in creating advanced materials, particularly in the electronics sector where specific polymer properties are required .

4. Agricultural Chemistry

- Pesticide Development : There is ongoing research into its potential as an agrochemical, contributing to the development of safer and more effective pesticides and herbicides .

| Compound | Target | IC50 Value (µM) | Reference |

|---|---|---|---|

| This compound | nNOS | 16 (rnNOS), 13 (hnNOS) | |

| Derivative 9a | BAM15 Activity | EC50 = 27 | |

| Derivative 9b | BAM15 Activity | EC50 = 12 |

Table 2: Synthesis Methods Comparison

| Method | Description | Yield (%) |

|---|---|---|

| Diazotization + Fluorination | Sodium nitrite + hydrofluoric acid | High |

| Palladium-Catalyzed Cross-Coupling | Used for complex derivatives synthesis | Moderate |

作用機序

The mechanism of action of 6-(2-Fluorophenyl)pyridin-2-amine involves its interaction with specific molecular targets and pathways. The fluorine atom’s strong electron-withdrawing effect can influence the compound’s reactivity and binding affinity to biological targets. This can result in various pharmacological effects, such as inhibition of enzymes or modulation of receptor activity .

類似化合物との比較

Similar Compounds

2-Fluoropyridine: A simpler fluorinated pyridine with similar chemical properties.

2-Amino-5-fluoropyridine: Another fluorinated pyridine with an amine group at a different position.

Fluorobenzenes: Compounds with fluorine atoms attached to benzene rings, exhibiting similar electron-withdrawing effects

Uniqueness

6-(2-Fluorophenyl)pyridin-2-amine is unique due to the specific positioning of the fluorine atom and the amine group, which can significantly influence its chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .

生物活性

6-(2-Fluorophenyl)pyridin-2-amine is a fluorinated organic compound that has garnered interest in various fields, particularly in medicinal chemistry due to its potential biological activities. The compound features a fluorine atom on a phenyl ring that is linked to a pyridine ring through an amine group. This unique structure is believed to impart specific chemical and biological properties, making it a valuable candidate for research and development.

Antimicrobial Properties

Research has indicated that this compound possesses notable antimicrobial properties. It has been subjected to various assays to evaluate its effectiveness against different microbial strains. For instance, studies have shown that this compound exhibits significant inhibition against both Gram-positive and Gram-negative bacteria, highlighting its potential as an antimicrobial agent.

Anticancer Activity

The compound has also been investigated for its anticancer effects. In vitro studies have demonstrated that this compound can inhibit the proliferation of several cancer cell lines. For example, it has shown promising results against breast cancer (MCF-7) and liver cancer (HepG2) cells with IC50 values indicating effective cytotoxicity . The mechanism of action appears to involve the inhibition of key enzymes involved in tumor growth, positioning it as a potential lead compound for further drug development.

The biological activity of this compound is largely attributed to its interaction with specific molecular targets within cells. The electron-withdrawing nature of the fluorine atom enhances the compound's ability to engage with biological receptors and enzymes, potentially leading to various pharmacological effects such as enzyme inhibition and receptor modulation .

Table 1: Summary of Biological Activities

| Activity Type | Target Organism/Cell Line | IC50 Value (µM) | Reference |

|---|---|---|---|

| Antimicrobial | E. coli | 15.0 | |

| Anticancer | MCF-7 (Breast Cancer) | 10.5 | |

| Anticancer | HepG2 (Liver Cancer) | 12.0 | |

| Enzyme Inhibition | Thymidylate Synthase | 0.62 |

Research Insights

Recent studies have focused on the synthesis and optimization of derivatives of this compound to enhance its biological activity. Structural modifications have been explored to improve selectivity and potency against specific targets, including cancer cells and microbial pathogens .

In one study, derivatives were synthesized and evaluated for their anticancer activity against multiple cell lines, revealing that certain modifications significantly increased their efficacy compared to the parent compound .

特性

IUPAC Name |

6-(2-fluorophenyl)pyridin-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9FN2/c12-9-5-2-1-4-8(9)10-6-3-7-11(13)14-10/h1-7H,(H2,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTPPGQXNABTBCI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NC(=CC=C2)N)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9FN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301300858 | |

| Record name | 6-(2-Fluorophenyl)-2-pyridinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301300858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

882014-37-1 | |

| Record name | 6-(2-Fluorophenyl)-2-pyridinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=882014-37-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-(2-Fluorophenyl)-2-pyridinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301300858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。